Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491811
InChI: InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3
SMILES:
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate

CAS No.:

Cat. No.: VC17491811

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate -

Specification

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name ethyl 2-(4-tert-butyl-2-cyanocyclohexen-1-yl)oxyacetate
Standard InChI InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3
Standard InChI Key HOEPNGYZUXUUBH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=C(CC(CC1)C(C)(C)C)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexene ring substituted at the 2-position with a nitrile group (-CN) and at the 4-position with a tert-butyl group (-C(CH₃)₃). An ethoxyacetate moiety (-OCH₂COOEt) is attached via an oxygen atom at the 1-position of the cyclohexene ring. This arrangement creates a sterically hindered environment around the nitrile group while providing polarizable regions from the ester and nitrile functionalities.

PropertyTarget CompoundAnalog (Without tert-Butyl)
Molecular FormulaC₁₅H₂₃NO₃C₁₁H₁₅NO₃
Molecular Weight265.35 g/mol209.24 g/mol
Key Functional GroupsEster, nitrile, tert-butylEster, nitrile

Experimental Data Gaps

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves a nucleophilic substitution reaction between tert-butyl 2-cyanocyclohex-1-en-1-yl alcohol and ethyl chloroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The general reaction scheme proceeds as follows:

tert-Butyl 2-cyanocyclohex-1-en-1-yl alcohol + ClCH₂COOEtBaseEthyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate + HCl\text{tert-Butyl 2-cyanocyclohex-1-en-1-yl alcohol + ClCH₂COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate + HCl}

This method leverages the alcohol's nucleophilicity to displace chloride from ethyl chloroacetate. The use of NaH or K₂CO₃ facilitates deprotonation of the alcohol, enhancing reactivity.

Optimization Strategies

While yield data for this specific compound are unavailable, analogous syntheses of ethoxyacetate derivatives report yields between 45% and 65% under optimized conditions . Key factors influencing efficiency include:

  • Temperature: Reactions typically proceed at 70°C in ethanol .

  • Purification: Flash chromatography using ethyl acetate/hexanes mixtures is effective for isolating similar esters .

A hypothetical optimization table for the target synthesis could be proposed:

ParameterConditionExpected Impact
BaseK₂CO₃ vs. NaHNaH may increase rate but requires anhydrous conditions
SolventEthanol vs. THFEthanol favors polar intermediates
Reaction Time1.5–12 hoursLonger durations may improve conversion

Chemical Reactivity and Functional Group Transformations

Ester Group Reactivity

The ethoxyacetate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

C₁₅H₂₃NO₃ + H₂OH⁺/OH⁻2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetic acid + EtOH\text{C₁₅H₂₃NO₃ + H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetic acid + EtOH}

This reactivity could be exploited to generate water-soluble derivatives for biological testing.

Nitrile Group Transformations

The -CN group offers avenues for:

  • Hydrolysis to amides or carboxylic acids

  • Reduction to primary amines using LiAlH₄

  • Cycloaddition reactions in click chemistry applications

The steric shielding from the tert-butyl group may hinder these reactions, necessitating tailored conditions.

Research Gaps and Future Directions

Priority Investigations

  • Physicochemical profiling: Determination of melting point, solubility, and partition coefficients.

  • Biological screening: Evaluation of antimicrobial, anticancer, or enzyme inhibitory activity.

  • Computational modeling: DFT studies to predict conformational behavior and reactivity.

Synthetic Challenges

  • Developing enantioselective routes to access stereoisomers

  • Scaling up production while maintaining cost efficiency

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